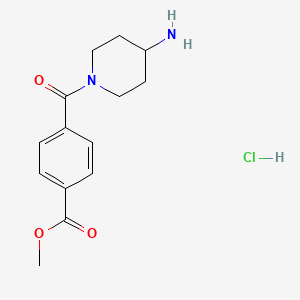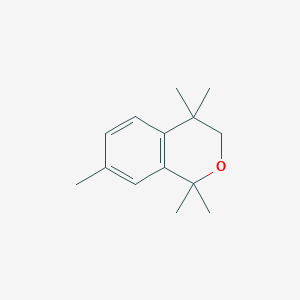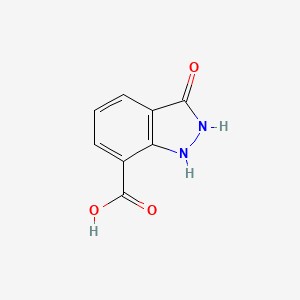![molecular formula C11H22N2O4S B3029853 3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate CAS No. 80293-60-3](/img/structure/B3029853.png)
3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
Descripción general
Descripción
This compound, also known as 3-[Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate, is a type of ionic surfactant . It is often used in the preparation of highly efficient oilfield biocides and preservatives .
Synthesis Analysis
The synthesis of this compound involves a reaction between 2-(Dimethylamino)ethyl methacrylate (DMAEMA) and 1,3-propane sultone (1,3 -PS). The reaction is conducted at 55 °C for 20 hours under a nitrogen atmosphere. The resulting mixture is then precipitated, filtered, and washed with a mixed solution of diethyl ether and acetone. The dried crude product is dissolved in deionized water, and the insoluble matter is removed by suction filtration. The filtrate is lyophilized to give a white powder, which is the zwitterionic monomer 3-[Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate .Molecular Structure Analysis
The molecular formula of this compound is C11H21NO5S . It has a molecular weight of 279.35 .Chemical Reactions Analysis
This compound is a zwitterionic monomer that can undergo polymerization due to the presence of a carbon-carbon double bond . It is often used in the preparation of high-performance oilfield biocides and preservatives .Physical And Chemical Properties Analysis
This compound has a melting point of 150-155 °C (lit.) . It is a white to almost white powder or crystal . It has a strong water solubility due to its zwitterionic nature .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Solvent Interactions
Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents This study provides insights into the hydrogen bonding interactions of Dimethyl Sulfoxide (DMSO) with various cosolvent molecules. The paper emphasizes DMSO's role as a dipolar aprotic solvent with a strong polar sulfoxide group and hydrophobic methyl moieties. Due to these properties, DMSO is widely used in diverse fields such as medicine, biotechnology, electrochemistry, and laser physics. The paper reviews both theoretical and experimental studies to understand the interactions at a molecular level, particularly focusing on mixtures of DMSO with water, alcohols, and other organic solvents (Kiefer, Noack, & Kirchner, 2011).
Photocatalysis and Sulfur Compound Oxidation
Oxidation of Nauseous Sulfur Compounds by Photocatalysis or Photosensitization This paper reviews the oxidation of reduced sulfur compounds, which are by-products of industrial processes, by photocatalytic treatments. It emphasizes the efficiency of different TiO2-based photocatalytic processes designed for the oxidation of gaseous compounds such as methanethiol, dimethyl sulfide, and dimethyldisulfide. The study also explores alternative materials based on aromatic photosensitizers and their efficiency compared to conventional TiO2-based materials, shedding light on the different oxidation products obtained with each type of material (Cantau et al., 2007).
Membrane Structure and Stability
The Modulation of Membrane Structure and Stability by Dimethyl Sulphoxide This review delves into the interactions between Dimethyl Sulphoxide (DMSO) and biomembranes, particularly focusing on lipid components of cell membranes. DMSO's applications as a cryoprotectant, cell fusogen, and permeability enhancing agent are linked to its effects on the stability and dynamics of biomembranes. The paper proposes models to explain DMSO's mediation on biological functions through its effects on the stability and properties of the membrane lipid matrix (Yu & Quinn, 1998).
Application in Ophthalmology
Application of Dimethyl Sulfoxide as a Therapeutic Agent and Drug Vehicle for Eye Diseases This review discusses DMSO's multifaceted therapeutic and pharmaceutical properties, such as anti-inflammatory, analgesic, antibacterial, antifungal, antiviral, and membrane penetration enhancement. It highlights DMSO's favorable outcomes in treating human eye diseases with minimal observed ocular or systemic toxicity. The review encourages further exploration of DMSO in clinical ophthalmology due to its potential efficacy, safety, and cost-effectiveness (Hoang et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds, such as chaps, are known to act as stabilizing agents that prevent aggregation, precipitation, or proteolysis of proteins in solution .
Mode of Action
It is likely that it interacts with its targets (possibly proteins) in a way that stabilizes them and prevents their aggregation or precipitation, similar to the action of chaps .
Result of Action
Based on its potential role in protein stabilization, it may help maintain the structural integrity and function of proteins within cells .
Action Environment
The action of 3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as suggested by the recommendation to store the compound under refrigerated conditions . Additionally, factors such as pH and the presence of other ions could potentially influence its efficacy.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-4-11(14)12-7-5-8-13(2,3)9-6-10-18(15,16)17/h4H,1,5-10H2,2-3H3,(H-,12,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJQOXYGGPBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C=C)CCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
155863-56-2 | |
| Details | Compound: 1-Propanaminium, N,N-dimethyl-N-[3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate | |
CAS RN |
80293-60-3 | |
| Record name | 3-[(3-Acrylamidopropyl)dimethylammonio]propane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)

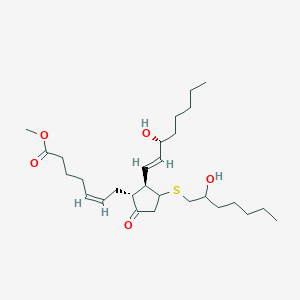
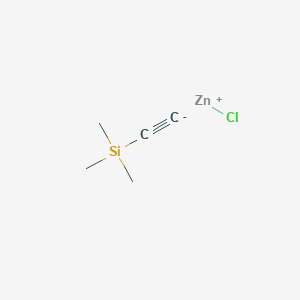
![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)
